5-[(dimethylamino)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-10(2)4-5-3-6(7)9-8-5/h3H,4H2,1-2H3,(H3,7,8,9) |
InChI Key |
OUPDPRBBXCQCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=NN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-amino-pyrazoles with dimethylamine. One common method is the condensation reaction of 5-amino-pyrazoles with formaldehyde and dimethylamine under acidic conditions . This reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the amino group of the pyrazole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring substituted with a dimethylaminomethyl group at the 5-position and an amino group at the 3-position. This configuration enhances its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery.
Medicinal Chemistry Applications
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Variants of this compound have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
- Anticancer Potential : Numerous studies highlight the anticancer activities of pyrazole derivatives. For instance, modifications of the pyrazole structure have resulted in compounds that demonstrate cytotoxic effects against different human cancer cell lines. The presence of the pyrazole moiety is linked to significant inhibition of cancer cell proliferation .
- Anti-inflammatory Effects : Some derivatives have been explored for their ability to modulate inflammatory responses, indicating possible applications in treating inflammatory diseases .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions, including:
- Synthesis of New Derivatives : The compound can be reacted with different electrophiles to yield novel pyrazole derivatives with enhanced biological activities .
- Ligand Development : Its structure can be modified to develop ligands for specific receptors or enzymes, aiding in the study of biochemical pathways and drug-receptor interactions .
Biological Research Applications
The compound's unique properties have made it a subject of interest in biological research:
- Enzyme Inhibition Studies : It is used to investigate enzyme interactions and inhibition mechanisms, contributing to our understanding of metabolic pathways and potential therapeutic targets .
- Antioxidant Activity : Some studies report that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
To better understand the potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-nitro-1H-pyrazol-4-amine | Contains additional nitro groups | Increased reactivity; potential for higher inhibition |
| 1-Methyl-1H-pyrazol-5-amines | Lacks the nitro group | Reduced reactivity and versatility |
| 3-Amino-1-methyl-1H-pyrazole | Similar structure without nitro | Different chemical properties |
Case Studies and Research Findings
Several studies illustrate the applications and effectiveness of this compound:
- Antimicrobial Studies : Derivatives have shown promising results against various pathogens, indicating their potential as new antimicrobial agents .
- Cytotoxicity Assays : Investigations into anticancer activity revealed that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines, suggesting their use as lead compounds in drug development .
- Inflammation Modulation : Some research indicates that related compounds can effectively modulate inflammatory responses, providing insights into their therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole amines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Biological Activity
5-[(Dimethylamino)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound this compound can be represented by the following chemical structure:
This structure indicates the presence of a pyrazole ring substituted with a dimethylaminomethyl group, which may influence its biological activity.
Anticancer Activity
A study highlighted the anticancer properties of various pyrazole derivatives, including this compound. The compound was evaluated against several human tumor cell lines using the MTT assay. Results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range (0.08–12.07 µM) against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HepG2 | 0.08 | High cytotoxicity |
| MCF-7 | 12.07 | Moderate cytotoxicity |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In particular, this compound demonstrated effectiveness in inhibiting the release of TNF-alpha in LPS-induced models. This suggests that the compound may modulate inflammatory pathways by acting on mitogen-activated protein kinases (MAPKs), which are crucial for inflammatory responses .
Antimicrobial Activity
Research has also indicated that pyrazole derivatives possess antimicrobial properties. The compound was tested against various bacterial strains and showed promising results in inhibiting bacterial growth. The mechanism appears to involve interference with bacterial cell wall synthesis and function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activity. The compound was found to bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
Case Studies
In a notable case study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their pharmacological profiles. The study reported that modifications at various positions on the pyrazole ring significantly altered their biological activities, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What synthetic methodologies are effective for preparing 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine and its derivatives?
Answer:
The synthesis typically involves multi-step reactions starting with substituted propenones or hydrazine derivatives. For example:
- Condensation reactions : Reacting hydrazine with α,β-unsaturated ketones (e.g., (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) under acidic conditions forms the pyrazole core .
- Substituent introduction : The dimethylamino group can be introduced via Mannich reactions or nucleophilic substitution using dimethylamine derivatives .
- Optimization : Yield improvements are achieved by adjusting solvents (e.g., absolute ethanol) and catalysts (e.g., triethylamine) .
Table 1 : Representative Synthetic Routes and Yields
| Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone | Hydrazine, HCl | 65–78 | |
| Halogenated pyrazole | Dimethylamine, K2CO3 | 52–60 |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : and NMR identify substituent positions and hydrogen environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) .
- X-ray Diffraction : Single-crystal analysis resolves the 3D structure and hydrogen-bonding networks (use SHELX for refinement) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 219.1008 for CHNO) .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural determination?
Answer:
- Software Tools : SHELXL refines structures against high-resolution data, handling twinning via TWIN/BASF commands .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s formalism) identifies recurring motifs (e.g., N–H···N interactions) that stabilize the lattice .
- Disorder Mitigation : Use low-temperature data collection (100 K) and restraints for flexible groups like the dimethylamino moiety .
Advanced: How do structural modifications influence biological activity in pyrazol-3-amine derivatives?
Answer:
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antibacterial activity, while bulky groups reduce solubility .
- Case Study : 1-(4-Methoxybenzyl)-3-cyclopropyl derivatives showed improved anticancer activity due to increased lipophilicity and target affinity .
- Methodology : Perform in vitro assays (e.g., MIC for antibacterial activity) paired with computational docking (DFT or molecular dynamics) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Standardization : Use consistent assay conditions (e.g., bacterial strain, solvent controls) to minimize variability .
- Data Validation : Cross-reference with structurally similar compounds (e.g., 1-phenyl-3-methyl-5-aminopyrazole) to identify trends .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from multiple studies to isolate critical activity determinants .
Advanced: What strategies optimize reaction conditions for scaling up synthesis?
Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Selection : Transition metals (e.g., Pd/C) enhance coupling reactions for aryl-substituted derivatives .
- Process Monitoring : Use in situ FTIR or HPLC to track reaction progress and minimize byproducts .
Basic: How can purity and stability be ensured during storage?
Answer:
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) removes polar impurities .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent amine oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced: How do computational methods aid in predicting hydrogen-bonding behavior?
Answer:
- DFT Calculations : Model intermolecular interactions (e.g., N–H···O) to predict crystal packing .
- Software : Use Mercury (CCDC) to visualize and quantify hydrogen-bonding motifs from crystallographic data .
Advanced: What are the limitations of current synthetic routes for this compound?
Answer:
- Low Yields : Steric hindrance from the dimethylamino group reduces reactivity in nucleophilic substitutions .
- Byproduct Formation : Competitive alkylation at the pyrazole N1 position requires protecting group strategies .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
